1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1'-benzyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is 392.25761166 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Compounds with structural similarities to 1'-benzyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, such as benzene-1,3,5-tricarboxamides (BTAs), have been extensively studied for their supramolecular self-assembly behavior. These studies reveal applications ranging from nanotechnology to polymer processing and biomedical applications, leveraging the self-assembly of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Biologically Active Ligands
Research on compounds containing pyridine, similar to the pyridinylmethyl group in the mentioned compound, has shown significant biological and electrochemical activity. These studies suggest the potential for developing new materials and drugs based on the structural and electronic variability offered by pyridine derivatives (Boča, Jameson, & Linert, 2011).
Pharmacological Properties
Although not directly related, the pharmacological exploration of structurally complex compounds, such as metoclopramide, provides insight into the potential medical applications of similarly structured compounds. Metoclopramide's diverse effects on gastrointestinal motility and its pharmacokinetic properties underscore the therapeutic potential of compounds with intricate structures (Pinder et al., 2012).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs highlights the role of heterocycles, which include structures similar to the query compound, indicating their potential in developing treatments for CNS disorders. Such compounds could serve as lead molecules for synthesizing new pharmacological agents (Saganuwan, 2017).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, related to the structural motifs of the query compound, underscores their value in creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs) and other photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c29-24(26-18-22-8-4-5-13-25-22)21-9-16-28(17-10-21)23-11-14-27(15-12-23)19-20-6-2-1-3-7-20/h1-8,13,21,23H,9-12,14-19H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTHJMCLIZZSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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